molecular formula C20H10F2N2 B8202019 4,6-difluoro-2,5-diphenylbenzene-1,3-dicarbonitrile

4,6-difluoro-2,5-diphenylbenzene-1,3-dicarbonitrile

Cat. No.: B8202019
M. Wt: 316.3 g/mol
InChI Key: VCAXLKSAPBGZPQ-UHFFFAOYSA-N
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Description

3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile is a fluorinated aromatic compound that belongs to the terphenyl family. This compound is characterized by the presence of two fluorine atoms and two cyano groups attached to the terphenyl backbone. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile can be achieved through several methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction. This method typically uses a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or ethanol. The reaction conditions often include heating the mixture to a temperature range of 80-100°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the Suzuki-Miyaura reaction is optimized for higher yields and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions include various substituted terphenyl derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile has several scientific research applications:

Mechanism of Action

The mechanism by which 3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile exerts its effects is primarily through its interactions with various molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and dipole-dipole interactions. These interactions can influence the compound’s binding affinity and specificity towards certain biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’,5’-Difluoro-[1,1’:4’,1’‘-terphenyl]-2’,6’-dicarbonitrile is unique due to the specific positioning of the fluorine atoms and cyano groups, which impart distinct electronic and steric properties. These features can significantly influence its reactivity and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

4,6-difluoro-2,5-diphenylbenzene-1,3-dicarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10F2N2/c21-19-15(11-23)17(13-7-3-1-4-8-13)16(12-24)20(22)18(19)14-9-5-2-6-10-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCAXLKSAPBGZPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2C#N)F)C3=CC=CC=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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